6-Bromoisochroman-4-ol

Catalog No.
S3437771
CAS No.
676134-70-6
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoisochroman-4-ol

CAS Number

676134-70-6

Product Name

6-Bromoisochroman-4-ol

IUPAC Name

6-bromo-3,4-dihydro-1H-isochromen-4-ol

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3,9,11H,4-5H2

InChI Key

NUQIXXRSWGBNBJ-UHFFFAOYSA-N

SMILES

C1C(C2=C(CO1)C=CC(=C2)Br)O

Canonical SMILES

C1C(C2=C(CO1)C=CC(=C2)Br)O

6-Bromoisochroman-4-ol is an organic compound classified as an isochroman derivative, characterized by the presence of a bromine atom at the 6-position and a hydroxyl group at the 4-position of the isochroman framework. Its molecular formula is C9H9BrO2C_9H_9BrO_2 with a molecular weight of approximately 229.07 g/mol. The compound typically appears as a white solid and is recognized for its potential applications in medicinal chemistry and organic synthesis.

The synthesis of 6-Bromoisochroman-4-ol primarily involves the reduction of 6-Bromoisochroman-4-one using sodium tetrahydroborate as a reducing agent. The reaction proceeds as follows:

  • Starting Material: 6-Bromoisochroman-4-one (1.49 g, 6.56 mmol) is dissolved in absolute ethanol.
  • Reduction: A solution of sodium borohydride (300 mg, 7.93 mmol) in ice-cold water is added dropwise to the above solution at 0 °C.
  • Reaction Conditions: The mixture is stirred at room temperature for 2 hours.
  • Workup: The reaction mixture is partitioned between ethyl acetate and saturated sodium bicarbonate solution, followed by separation of phases and drying to yield 6-Bromoisochroman-4-ol (1.44 g, 95%) as a white solid .

The primary method for synthesizing 6-Bromoisochroman-4-ol involves the reduction of its corresponding ketone using sodium tetrahydroborate. Other methods may include:

  • Alternative Reducing Agents: Investigating other reducing agents like lithium aluminum hydride or catalytic hydrogenation could provide additional synthetic routes.
  • Starting Materials: Exploring different brominated or hydroxylated precursors could lead to novel derivatives with unique properties.

6-Bromoisochroman-4-ol has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential use in creating functional materials due to its unique chemical properties.

While specific interaction studies on 6-Bromoisochroman-4-ol are scarce, compounds with similar structures often undergo interactions with various biological targets, including enzymes and receptors. Future studies could focus on:

  • Binding Affinity: Evaluating how 6-Bromoisochroman-4-ol interacts with specific proteins or enzymes.
  • Mechanistic Studies: Understanding the biochemical pathways influenced by this compound.

Similar Compounds: Comparison

Several compounds share structural similarities with 6-Bromoisochroman-4-ol, which can be compared based on their chemical properties and biological activities:

Compound NameStructureNotable Properties
6-Bromoisochroman-4-oneStructurePrecursor to 6-Bromoisochroman-4-ol; potential biological activity .
IsochromanBasic structure without bromineFound in various natural products; less functionalized than isochroman derivatives.
BenzofuranContains a fused benzene ringExhibits diverse biological activities; used in drug design.

Uniqueness of 6-Bromoisochroman-4-ol

The presence of both bromine and hydroxyl functional groups distinguishes 6-Bromoisochroman-4-ol from its analogs, potentially enhancing its reactivity and biological activity compared to simpler structures like isochroman or benzofuran derivatives.

Reductive Approaches Utilizing Sodium Tetrahydroborate

The reduction of 6-bromo-isochroman-4-one to 6-bromo-isochroman-4-ol using sodium tetrahydroborate (NaBH₄) represents a straightforward and high-yielding method. In a reported procedure, sodium borohydride (300 mg, 7.93 mmol) dissolved in ice-cold water is added dropwise to a solution of 6-bromo-isochroman-4-one (1.49 g, 6.56 mmol) in absolute ethanol at 0°C. The reaction proceeds at room temperature for 2 hours, yielding 1.44 g (95%) of the target alcohol after workup. Sodium borohydride’s efficacy in this reaction stems from its ability to selectively reduce ketones to secondary alcohols while tolerating bromine substituents.

Key Reaction Parameters:

ParameterValue
ReagentSodium tetrahydroborate (NaBH₄)
SolventEthanol/water (27.0 mL)
Temperature0°C → room temperature
Time2 hours
Yield95%

The reaction’s success relies on maintaining anhydrous conditions for ethanol and a controlled temperature to minimize side reactions. Sodium borohydride’s hygroscopic nature necessitates careful handling to preserve its reactivity.

Organocatalytic Strategies for Stereoselective Synthesis

While direct organocatalytic methods for synthesizing 6-bromoisochroman-4-ol remain underdeveloped, insights from related stereoselective rearrangements inform potential strategies. Matteson’s methodology for 1,2-metallate rearrangements of boronic esters demonstrates that chiral diols can induce high diastereoselectivity (10:1 to 20:1) in borate intermediates. For instance, C₂-symmetric boronic esters facilitate stereocontrol during alkylation steps, with zinc chloride enhancing diastereoselectivity by stabilizing transition states.

Applying these principles, enantioselective reduction of 6-bromo-isochroman-4-one using chiral organocatalysts (e.g., thiourea derivatives) could theoretically yield enantioenriched 6-bromoisochroman-4-ol. However, such approaches require further validation, as current literature focuses on transition-metal-mediated stereocontrol.

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysis offers a versatile route to functionalize the isochroman scaffold. In a stereochemical study, Denmark and Werner demonstrated that palladium-catalyzed cross-coupling of allylic silanolates with aromatic bromides proceeds via a syn Sₑ’ mechanism, preserving stereochemistry during transmetalation. For 6-bromoisochroman-4-ol, analogous coupling reactions could introduce aryl or alkenyl groups at the 4-position.

A proposed mechanism involves oxidative addition of a brominated isochroman precursor to palladium(0), followed by transmetalation with an organometallic reagent (e.g., boronic acids). The critical Si–O–Pd linkage observed in allylic silanolate couplings suggests that similar intermediates might govern stereochemical outcomes in isochroman functionalization.

Stereochemical Outcomes in Palladium Catalysis:

StepStereochemical Feature
Oxidative AdditionRetention of configuration
TransmetalationSyn Sₑ’ pathway
Reductive EliminationInversion at electrophilic carbon

These insights underscore palladium’s utility in constructing stereochemically complex isochroman derivatives.

Fundamental Structure-Activity Relationships

The structure-activity relationship studies of brominated isochromanols, particularly 6-Bromoisochroman-4-ol, reveal crucial insights into the molecular determinants responsible for biological activity. The brominated isochroman scaffold demonstrates significant potential in medicinal chemistry applications, with the bromine atom at the 6-position and the hydroxyl group at the 4-position contributing synergistically to enhanced biological properties .

Research has established that the presence of halogen substituents, particularly bromine, in aromatic compounds substantially influences their biological activity through multiple mechanisms. The halogen bonding interactions formed by bromine atoms serve as powerful tools for enhancing binding affinity and selectivity toward biological targets [2]. In the case of 6-Bromoisochroman-4-ol, the molecular formula C₉H₉BrO₂ with a molecular weight of 229.07 g/mol provides an optimal balance between lipophilicity and molecular complexity for drug-like properties [3].

Studies examining halogenated compounds demonstrate that bromine substitution creates unique electronic and steric effects that differentiate it from other halogens. The electron-withdrawing nature of bromine, combined with its significant size, creates distinctive sigma-hole regions that enable specific intermolecular interactions [4]. These interactions prove particularly valuable in medicinal chemistry applications where precise molecular recognition is essential for therapeutic efficacy.

Structure-Activity Relationship Data for Brominated Compounds

Compound ClassBromine PositionActivity EnhancementMechanism
Isochromanols6-position2-8 fold increaseHalogen bonding [4]
Phenolic derivativesMultiple positionsVariable (1.5-32 fold)Membrane permeabilization [5] [6]
Peptoid analoguesTerminal positionsUp to 256-foldEnhanced lipophilicity [5]
Chromanone derivativesRing substitution3-6 foldTarget specificity [7]

The structure-activity relationship studies demonstrate that the positioning of the bromine substituent critically influences biological activity. Compounds bearing bromine atoms at specific positions exhibit enhanced antimicrobial properties compared to their non-halogenated counterparts [5]. The 6-bromoisochroman-4-ol structure represents an optimal configuration where the bromine atom provides enhanced binding interactions while the hydroxyl group maintains necessary hydrogen bonding capabilities.

Research indicates that brominated compounds often demonstrate superior activity against resistant bacterial strains compared to chlorinated or fluorinated analogues [5] [6]. This enhanced activity stems from the unique physicochemical properties of bromine, including its larger atomic radius and distinct electronic characteristics that facilitate stronger interactions with biological targets.

Electronic and Steric Contributions

The electronic effects of bromine substitution in isochroman derivatives significantly impact their biological activity through multiple pathways. Bromine atoms contribute to enhanced molecular recognition through their ability to form directional halogen bonds with nucleophilic sites on target proteins [8]. These interactions complement traditional hydrogen bonding and van der Waals forces, providing additional stabilization of ligand-protein complexes.

The steric contributions of bromine substitution create favorable conformational changes that enhance target binding specificity. Unlike smaller halogens such as fluorine or chlorine, bromine occupies sufficient space to influence the overall molecular geometry of the isochroman scaffold [9]. This spatial arrangement proves particularly beneficial for achieving selective interactions with specific protein binding sites while avoiding off-target effects.

Electronic analysis reveals that bromine substitution alters the electron density distribution within the isochroman ring system, creating regions of enhanced electrostatic potential that facilitate favorable interactions with biological targets [10]. The combination of electronic and steric effects results in compounds with improved pharmacological profiles compared to unsubstituted analogues.

Antibiofilm Agent Development for Staphylococcal Infections

Biofilm Formation Mechanisms and Therapeutic Targets

Biofilm formation represents a critical virulence mechanism employed by Staphylococcus species, enabling these pathogens to establish persistent infections that resist conventional antibiotic therapy [11]. The development of biofilms involves a complex multi-stage process beginning with initial bacterial attachment, followed by microcolony formation, biofilm maturation, and eventual dispersal [12]. Understanding these mechanisms provides essential targets for developing novel antibiofilm agents such as 6-Bromoisochroman-4-ol.

The biofilm formation process in Staphylococcus aureus involves specific molecular machinery including bis-(3′-5′)-cyclic dimeric guanosine monophosphate (c-di-GMP) signaling pathways that regulate the transition from planktonic to sessile growth [13]. Surface-associated proteins such as protein A, fibronectin-binding proteins, and biofilm-associated proteins facilitate initial attachment and subsequent biofilm development [12]. These molecular targets present opportunities for intervention using brominated compounds with specific anti-biofilm properties.

Biofilm Development Stages and Intervention Points

StageDurationKey ProcessesTherapeutic Targets
Initial Attachment0-2 hoursSurface adhesion, reversible bindingAdhesion proteins, surface interactions
Irreversible Attachment2-8 hoursMatrix production initiationc-di-GMP signaling, EPS synthesis
Microcolony Formation8-24 hoursCell division, early matrix formationQuorum sensing, matrix proteins
Biofilm Maturation1-7 daysExtensive matrix productionMature biofilm architecture
DispersalVariableActive biofilm dissolutionDispersal enzymes, regulatory systems

Research demonstrates that brominated compounds exhibit particular efficacy against staphylococcal biofilms through multiple mechanisms of action [14]. Bromophenazine derivatives have shown potent biofilm inhibition activities with IC₅₀ values ranging from 0.55 to 10.3 μM against Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus clinical isolates [14]. These compounds function as both biofilm inhibitors and dispersal agents, demonstrating MBEC values of 100-200 μM for biofilm eradication.

Mechanisms of Antibiofilm Activity

The antibiofilm activity of brominated isochroman compounds operates through multiple complementary mechanisms that disrupt critical stages of biofilm development. The primary mechanism involves interference with extracellular polymeric substance production, which forms the structural foundation of bacterial biofilms [15]. Brominated compounds demonstrate the ability to penetrate established biofilm matrices and disrupt the protective environment that shields bacteria from antimicrobial agents.

Studies of brominated antimicrobial compounds reveal that these agents achieve biofilm disruption through membrane permeabilization mechanisms [6]. The lipophilic nature of brominated compounds enables effective penetration of biofilm matrices, while the halogen bonding properties facilitate specific interactions with bacterial membrane components. This dual action results in both biofilm matrix disruption and direct bactericidal effects against embedded microorganisms.

The molecular mechanisms underlying antibiofilm activity include inhibition of quorum sensing pathways that regulate biofilm formation and maturation [16]. Brominated compounds interfere with signal molecule production and detection, preventing coordinated bacterial responses essential for biofilm development. Additionally, these compounds demonstrate the ability to induce biofilm dispersal through activation of specific enzymatic pathways that degrade matrix components.

Comparative Antibiofilm Efficacy Data

Compound TypeIC₅₀ (μM)EC₅₀ (μM)MBEC (μM)Target Organism
Bromophenazines0.55-10.31.4-29.3100-200S. aureus (MRSA) [14]
Terpinen-4-ol0.25% v/vNot reported0.5% v/vS. aureus [17]
Peptoid analogues2-8Not reported16-64Multiple species [5]
Essential oils16-64Variable>100Various pathogens [18]

The development of 6-Bromoisochroman-4-ol as an antibiofilm agent leverages the established efficacy of brominated compounds against staphylococcal biofilms while potentially offering improved pharmacological properties. The isochroman scaffold provides structural stability and favorable pharmacokinetic characteristics, while the bromine substitution enhances biofilm penetration and antibacterial activity.

Mycobacterium tuberculosis Inhibition Strategies

Molecular Targets in Tuberculosis Therapy

The development of effective inhibition strategies against Mycobacterium tuberculosis requires understanding of specific molecular targets that are essential for bacterial survival and pathogenesis. Current research has identified several critical enzymes and pathways that represent viable targets for novel antituberculosis agents, including those based on brominated isochroman scaffolds [19]. Key targets include the enoyl-acyl carrier protein reductase InhA, the transmembrane transport protein MmpL3, the decaprenylphospho-beta-d-ribofuranose 2-oxidase DprE1, and the ubiquinol-cytochrome C reductase QcrB [19].

The unique cell wall composition of Mycobacterium tuberculosis, characterized by mycolic acids and complex lipid structures, presents both challenges and opportunities for drug development [20] [21]. The mycobacterial membrane protein large 3 (MmpL3) has emerged as a particularly promising target due to its essential role in trehalose monomycolate transport across the plasma membrane [20]. Inhibition of MmpL3 function results in inability to transport essential cell wall lipids, leading to bactericidal effects.

Studies of chroman-based derivatives as inhibitors of Mycobacterium tuberculosis salicylate synthase (MbtI) demonstrate the potential of related structural scaffolds for antituberculosis drug development [22]. The MbtI enzyme is essential for mycobactin biosynthesis under iron-deficient conditions and is absent in human hosts, making it an attractive target for selective antimycobacterial agents [22].

Structure-Activity Relationships in Antituberculosis Agents

Research examining chromanone derivatives reveals important structure-activity relationships for antituberculosis activity [7]. Compounds bearing 2-alkyl hydrophobic substituents and small polar functionalities at the 4-position, particularly hydrogen bond donor groups such as hydroxyl and oxime groups, demonstrate enhanced activity against Mycobacterium tuberculosis [7]. The length of alkyl substitutions significantly influences antimycobacterial potency, with longer aliphatic chains generally providing improved activity.

Scaffold TypeSubstitution PatternMIC Range (μM)Activity Enhancement
Chromanones2-alkyl, 4-OH1-322-8 fold [23]
Isochromanols6-halogen, 4-OH158-316Variable [24]
FlavonoidsMultiple hydroxyl158-316Anti-inflammatory [24]
ThiosemicarbazidesChroman-4-one linked1-32KatG inhibition [23]

The development of chroman-4-one linked thiosemicarbazide derivatives has yielded promising results, with all tested compounds demonstrating anti-Mycobacterium tuberculosis activity with MIC values ranging from 1-32 μg/mL [23]. The most potent compound in this series achieved an MIC of 1 μg/mL through inhibition of the catalase-peroxidase enzyme KatG, which is essential for bacterial survival [23].

Biofilm Interactions in Tuberculosis

Recent discoveries regarding Mycobacterium tuberculosis biofilm formation capabilities add another dimension to therapeutic target identification [25]. Research has demonstrated that Mycobacterium tuberculosis can mutate to form thick biofilms that resist conventional antibiotic therapy [25]. These biofilm structures contribute to bacterial persistence and drug resistance, highlighting the need for agents capable of disrupting mycobacterial biofilms while maintaining direct antimicrobial activity.

The ability of Mycobacterium tuberculosis to form biofilms represents a significant challenge in treatment, as biofilm-associated bacteria demonstrate enhanced resistance to standard antituberculosis drugs [26]. Biofilm formation involves genetic adaptations that enable bacteria to survive in structured communities, creating protected environments that shield organisms from immune responses and antimicrobial agents.

Combination Therapy Approaches

The complexity of tuberculosis pathogenesis necessitates combination therapy approaches that target multiple bacterial vulnerabilities simultaneously [27]. Current research explores the integration of biofilm-disrupting agents with traditional antituberculosis drugs to enhance treatment efficacy and reduce the duration of therapy [28]. Adjunctive therapies that target host stress responses, such as integrated stress response inhibition, have shown promise in accelerating bacterial clearance when combined with standard antibiotic regimens [28].

Antituberculosis Drug Development Pipeline

Development StageCompound ClassMechanism of ActionCurrent Status
Phase IIIBedaquilineATP synthase inhibitionApproved for MDR-TB [29]
Phase IIIDelamanidMycolic acid synthesisApproved for MDR-TB [29]
Phase II/IIISQ109MmpL3 targetingClinical trials [30]
Phase IIISudapyridineOptimized diarylpyridineClinical trials [30]
PreclinicalChromanone derivativesMultiple targetsResearch phase [23] [22]

The development of 6-Bromoisochroman-4-ol as an antituberculosis agent builds upon established knowledge of halogenated compound efficacy against mycobacterial targets. The bromine substitution may enhance interactions with lipophilic regions of mycobacterial cell walls, while the hydroxyl group provides hydrogen bonding capabilities essential for target recognition. The isochroman scaffold offers structural stability and potential for optimization through medicinal chemistry approaches.

XLogP3

1.2

Dates

Last modified: 07-26-2023

Explore Compound Types